3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of similar pyridinyl benzamide derivatives often involves one-pot, multi-component reactions. For instance, Satyanarayana et al. (2021) described the synthesis of 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines. This process highlights the use of environmentally friendly conditions and yields high-quality products in good yields (Satyanarayana, Mehta, Prasad, & Rao, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using various spectroscopic techniques. For instance, Sowrirajan et al. (2022) conducted a study on (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide, using techniques like FTIR, UV-Vis, and NMR, along with computational methods for a detailed structural analysis (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
Chemical Reactions and Properties
The reactivity of similar pyridinyl compounds can be quite varied. Tolkunov et al. (1995) studied the reactions of related compounds with electrophilic reagents, revealing insights into their reactivity patterns (Tolkunov, Kal'nitskii, Khizhan, Suikov, Zubritskii, & Dulenko, 1995).
Physical Properties Analysis
Physical properties like solubility, crystallinity, and thermal stability are critical for understanding a compound's behavior in different environments. Behniafar & Haghighat (2006) conducted a study on related aromatic poly(amide-imide)s, providing insights into properties like solubility, thermal stability, and film flexibility, which are relevant for the understanding of similar compounds (Behniafar & Haghighat, 2006).
Chemical Properties Analysis
Understanding the chemical properties such as reactivity and stability is essential. Wijtmans et al. (2004) investigated a series of 6-substituted-2,4-dimethyl-3-pyridinols, demonstrating their remarkable antioxidant properties, which may provide insight into the chemical behavior of the compound (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Scientific Research Applications
It has been identified as a novel antibacterial agent with potential applications in treating bacterial infections. This discovery opens up avenues for its use in pharmaceutical development for bacterial diseases (Rauckman & Roth, 1980).
Research has also highlighted the potential of bromophenols, like those from Rhodomela confervoides, in food and pharmaceutical fields as natural antioxidants. This application is significant for the development of natural, health-supportive products (Li, Li, Gloer, & Wang, 2012).
Additionally, derivatives of this compound, such as N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide, have shown antibacterial activity. This suggests its application in developing new antibacterial drugs (Reddy & Prasad, 2021).
The synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride, has been described, indicating its relevance in the development of antipsychotic medications (Gawell, Hagberg, Högberg, & Widman, 1989).
Another significant application is in the synthesis of non-peptide CCR5 antagonist benzamide derivatives, showing promising biological activity, potentially useful in therapeutic areas (Bi, 2015).
properties
IUPAC Name |
3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207342 | |
Record name | PH 797804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide | |
CAS RN |
586379-66-0, 1358027-80-1 | |
Record name | PH 797804 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PH 797804 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PH-797804 (S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PH-797804 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PH 797804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-797804 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PH-797804, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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